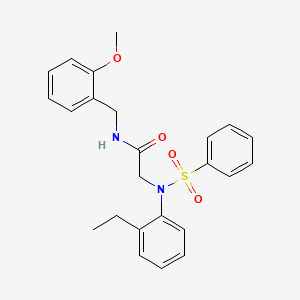
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained popularity in the scientific research community. It is a member of the benzofuran family and has a molecular formula of C23H22FN3O2. FUB-144 is a potent agonist of the cannabinoid receptors and has been used in various scientific studies to investigate its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Activation of these receptors leads to a variety of physiological and behavioral effects, including altered mood, increased appetite, and decreased pain sensitivity. N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have a high affinity for these receptors, leading to potent effects at low doses.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased feelings of pleasure and reward. N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has also been shown to decrease pain sensitivity and increase appetite in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages for use in scientific research. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the physiological effects of cannabinoid receptor activation. N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several limitations as well. It has been shown to have a high potential for abuse and dependence, making it difficult to use in human studies. N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is also relatively new, and its long-term effects are unknown.
Orientations Futures
There are several future directions for research involving N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is investigating its potential as a treatment for pain and appetite disorders. N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to be effective in animal models of these disorders, and further research may reveal its potential as a therapeutic agent. Another area of interest is investigating the long-term effects of N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide on the brain and behavior. As N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a relatively new compound, its long-term effects are unknown, and further research is needed to fully understand its potential risks and benefits.
Méthodes De Synthèse
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-fluorophenol with 3,5-dimethylbenzoyl chloride to form the intermediate 2-(4-fluorophenyl)-3,5-dimethylbenzofuran. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been used extensively in scientific research to investigate the cannabinoid receptor system. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological effects of cannabinoid receptor activation. N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has also been used in studies investigating the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-3-8-15-14(9-10)11(2)16(21-15)17(20)19-13-6-4-12(18)5-7-13/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMITUYXMUDFGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)



![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)


![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6070498.png)
![5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6070507.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6070513.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6070517.png)
